2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. One common approach is the fusion of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol with phenols, leading to the formation of stable complexes through intermolecular hydrogen bonds . The reaction conditions often require high temperatures to ensure the stability and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the compound’s structure.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for synthesizing more complex molecules.
Biology: Research explores its interactions with biological molecules and potential as a bioactive compound.
Medicine: The compound’s potential therapeutic properties are investigated, including its ability to interact with specific molecular targets.
Industry: Its stability and reactivity make it a candidate for various industrial applications, such as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol: A related compound with a similar pyrimidine and pyrazole structure.
1-(4,6-dimethylpyrimidin-2-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione lies in its combination of pyrimidine, pyrazole, and isoquinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C23H21N5O2/c1-12-6-4-5-7-16(12)15-9-17-18(19(29)10-15)11-24-21-20(17)22(30)28(27-21)23-25-13(2)8-14(3)26-23/h4-8,11,15H,9-10H2,1-3H3,(H,24,27) |
InChI Key |
CFYJVPAAVZUFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=NC(=CC(=N5)C)C |
Origin of Product |
United States |
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